Tert-butyl 6-aminohexanoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds involves various strategies. For instance, tert-butyl aminocarbonate, a related compound, is synthesized by reacting hydroxylamine with excess di-tert-butyl dicarbonate, indicating that tert-butyl groups can be introduced through reactions with di-tert-butyl-based reagents . Similarly, the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate through asymmetric reduction using immobilized Saccharomyces cerevisiae suggests that biocatalysis could be a viable method for synthesizing chiral tert-butyl compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be complex and is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the structure of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was elucidated using these techniques, revealing intramolecular hydrogen bonding . This suggests that tert-butyl 6-aminohexanoate may also exhibit specific structural features that could be characterized similarly.
Chemical Reactions Analysis
Tert-butyl compounds participate in a variety of chemical reactions. N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, indicating that tert-butyl groups can be involved in the activation of imines for nucleophilic addition and can be cleaved under acidic conditions . The versatility of tert-butyl compounds in reactions is further demonstrated by the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which involves adjustments in reaction conditions and optical resolution techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the conformational flexibility of p-tert-butylcalix arene hexaacetic acid changes with the solvent environment, which affects its binding affinity towards metal ions like Pb(II) . The thermal properties and stability of tert-butyl compounds can be studied using thermal analysis, as demonstrated in the characterization of Schiff base compounds derived from tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .
Scientific Research Applications
Environmental Science and Biodegradation
In environmental science, research has highlighted the presence and impact of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), on various environmental matrices and human exposure pathways. Toxicity studies suggest potential hepatic toxicity and carcinogenic effects, emphasizing the need for future studies on novel SPAs with reduced environmental pollution potential (Liu & Mabury, 2020).
Biodegradation studies, particularly on nylon oligomers like 6-aminohexanoate-oligomer, have identified microbial enzymes responsible for the degradation process, shedding light on the molecular adaptation of microorganisms towards xenobiotic compounds (Negoro et al., 1994).
Bioseparation Processes
The application of three-phase partitioning (TPP) as a nonchromatographic bioseparation technology for the extraction, separation, and purification of bioactive molecules from natural sources has been reviewed, highlighting its efficiency, economy, and scalability for industrial applications (Yan et al., 2018).
Chemical Synthesis
Research in chemical synthesis emphasizes the utility of tert-butanesulfinamide in the stereoselective synthesis of amines and N-heterocycles, demonstrating its significant role in producing structurally diverse compounds for potential therapeutic applications (Philip et al., 2020).
Environmental Remediation
The degradation and fate of methyl tert-butyl ether (MTBE) in environmental settings have been extensively studied, with research focusing on microbial degradation pathways, the role of tert-butyl alcohol (TBA) as a key intermediate, and the application of bioremediation techniques to mitigate pollution (Schmidt et al., 2004).
Safety And Hazards
Tert-butyl 6-aminohexanoate is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
tert-butyl 6-aminohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKHCHKVZVMJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444319 | |
Record name | Tert-butyl 6-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-aminohexanoate | |
CAS RN |
5514-98-7 | |
Record name | Tert-butyl 6-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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